

Diundecyl phthalate as a high molecular weight phthalate ester (HMWPE)

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Compound of Interest

Compound Name: *Diundecyl phthalate*

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Diundecyl Phthalate: An In-depth Technical Guide for Researchers

An examination of the properties, applications, and biological interactions of a key high molecular weight phthalate ester.

Introduction

Diundecyl phthalate (DUP), a high molecular weight phthalate ester (HMWPE), is a significant industrial chemical primarily utilized as a plasticizer in polyvinyl chloride (PVC) and other polymers.[1][2] Its molecular structure, characterized by a benzene-dicarboxylic acid head group and two linear eleven-carbon ester side chains, imparts desirable properties such as low volatility, high thermal stability, and excellent flexibility, particularly at low temperatures.[2][3][4][5] These characteristics have led to its widespread use in demanding applications, including electrical wire and cable insulation, automotive interiors, roofing membranes, and flooring.[2][3][5][6] This technical guide provides a comprehensive overview of **diundecyl phthalate** for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthesis, applications, toxicological profile, and the molecular mechanisms underlying its biological effects.

Physicochemical and Performance Characteristics

Diundecyl phthalate is a colorless, odorless, oily liquid with a molecular weight of 474.7 g/mol and a chemical formula of C₃₀H₅₀O₄.^{[4][7]} It is insoluble in water but soluble in organic solvents like chloroform and ethyl acetate.^{[8][9]} Its high boiling point and low vapor pressure contribute to its permanence in polymer matrices, a critical attribute for long-term performance and durability.^{[4][10]}

As a plasticizer, DUP enhances the flexibility and workability of polymers. In PVC formulations, it provides excellent low-temperature flexibility and resistance to weathering and UV light, making it suitable for outdoor applications.^{[3][4][5]} Its low fogging properties are highly valued in the automotive industry for interior components.^{[3][4]} For electrical applications, DUP is often stabilized to ensure optimal performance in wire and cable insulation.^{[3][4]}

The following tables summarize the key physicochemical and performance data for **diundecyl phthalate**.

Table 1: Physicochemical Properties of **Diundecyl Phthalate**

Property	Value	References
CAS Number	3648-20-2	^{[7][10]}
Molecular Formula	C ₃₀ H ₅₀ O ₄	^{[4][7]}
Molecular Weight	474.7 g/mol	^[7]
Physical State	Colorless, oily liquid	^{[7][11]}
Melting Point	-9 °C to 2 °C	^{[7][8]}
Boiling Point	523 °C (lit.)	^[8]
Density	0.95 g/mL at 25 °C (lit.)	^[8]
Vapor Pressure	1.2 x 10 ⁻⁹ mm Hg at 25 °C (estimated)	^[12]
Water Solubility	11.7 mg/L at 20 °C	^[8]
LogP	1.86 at 20 °C	^[8]

Table 2: Performance Characteristics of **Diundecyl Phthalate** in PVC

Performance Metric	Description	References
Plasticizing Efficiency	Good; effectively reduces the glass transition temperature of PVC, imparting flexibility.	[13] [14]
Low-Temperature Flexibility	Excellent; maintains flexibility at low temperatures, crucial for outdoor and automotive applications.	[3] [4] [5] [15]
Thermal Stability	High; low volatility and good aging properties contribute to long-term stability in PVC products.	[3] [4] [5] [16] [17]
UV Resistance	Good; suitable for outdoor applications requiring resistance to weathering.	[3] [4] [5]
Electrical Properties	Good; used in wire and cable insulation, often with stabilizers to enhance performance.	[3] [4] [5] [18]
Migration Resistance	Generally good for a high molecular weight phthalate, though lower than polymeric plasticizers.	[19]

Experimental Protocols

Synthesis of Diundecyl Phthalate

Diundecyl phthalate is synthesized via a standard esterification reaction.

Protocol: Acid-Catalyzed Esterification

- Reactants: Phthalic anhydride and undecanol are the primary reactants.

- **Catalyst:** A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to facilitate the reaction.
- **Reaction Conditions:** The reactants and catalyst are heated together. The reaction temperature and pressure are controlled to drive the esterification process. Water is generated as a byproduct and is typically removed to shift the equilibrium towards the product.
- **Purification:** Following the reaction, the crude **diundecyl phthalate** is purified. This may involve neutralization of the acid catalyst, washing to remove impurities, and distillation to obtain the final high-purity product.[\[8\]](#)[\[9\]](#)[\[20\]](#)

Toxicological Studies

The toxicological profile of **diundecyl phthalate** has been evaluated through various in vivo and in vitro studies. The methodologies for key toxicological endpoints are outlined below, generally following OECD guidelines.

Acute Oral Toxicity (Following OECD Guideline 423)

- **Test System:** Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strains) are used.[\[11\]](#)[\[21\]](#)[\[22\]](#)
- **Housing and Acclimation:** Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimated to the laboratory environment before the study begins.[\[21\]](#)
- **Dosing:** The test substance is administered as a single oral dose by gavage. A stepwise procedure is used, starting with a dose expected to be non-lethal. The dose for the next animal(s) is adjusted based on the outcome of the previous one.[\[21\]](#)[\[22\]](#)
- **Observation Period:** Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.[\[21\]](#)[\[22\]](#)

- Data Collection: Body weights are recorded at the start of the study and weekly thereafter. At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.[\[21\]](#)[\[22\]](#)
- Endpoint: The study aims to determine the acute toxic class of the substance, which provides an indication of the lethal dose. For DUP, the oral LD50 in rats is reported to be >15,800 mg/kg, indicating low acute oral toxicity.[\[3\]](#)

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

- Test System: Albino rabbits are the preferred species for this test.[\[1\]](#)[\[3\]](#)[\[8\]](#)
- Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.[\[1\]](#)[\[8\]](#)
- Application: A single dose of 0.5 g of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[\[1\]](#)[\[8\]](#)
- Exposure and Observation: The exposure period is typically 4 hours. After exposure, the residual test substance is removed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The severity of the skin reactions is scored.[\[1\]](#)[\[8\]](#)
- Endpoint: The primary irritation index is calculated based on the scores for erythema and edema. DUP has been shown to be non-irritating to the skin in rabbit studies.[\[3\]](#)[\[23\]](#)

Skin Sensitization (Human Repeated Insult Patch Test - HRIPT)

- Test Population: The study is conducted on a panel of human volunteers.[\[11\]](#)[\[20\]](#)[\[24\]](#)
- Induction Phase: The test material is applied to the same site on the skin under an occlusive or semi-occlusive patch for a 24-hour period. This is repeated nine times over a three-week period. The sites are scored for any irritation after each application.[\[11\]](#)[\[20\]](#)[\[24\]](#)
- Rest Period: A rest period of approximately two weeks follows the induction phase.[\[20\]](#)[\[24\]](#)
- Challenge Phase: A challenge patch with the test material is applied to a naive skin site.[\[20\]](#)
[\[24\]](#)

- Evaluation: The challenge site is evaluated for any signs of a sensitization reaction (erythema, edema) at 24, 48, and 72 hours after application.[\[20\]](#)[\[24\]](#)
- Endpoint: The test determines the potential of the substance to induce skin sensitization. DUP has been found to be non-sensitizing in human studies.[\[3\]](#)[\[23\]](#)

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for the detection and quantification of **diundecyl phthalate** in various matrices.

Protocol: GC-MS Analysis of **Diundecyl Phthalate**

- Sample Preparation: The sample containing DUP is extracted with a suitable organic solvent (e.g., dichloromethane or a mixture of acetonitrile and hexane). For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.[\[25\]](#)[\[26\]](#)[\[27\]](#)
- GC Separation: The extracted sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl methyl siloxane phase). The oven temperature is programmed to ramp up, allowing for the separation of DUP from other components in the mixture based on their boiling points and interactions with the stationary phase.[\[26\]](#)[\[28\]](#)
- MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.[\[26\]](#)[\[28\]](#)
- Quantification: DUP is identified by its characteristic retention time and mass spectrum. Quantification is typically performed using selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring specific ions characteristic of DUP. An internal standard is often used to improve the accuracy and precision of the quantification.[\[1\]](#)[\[28\]](#)

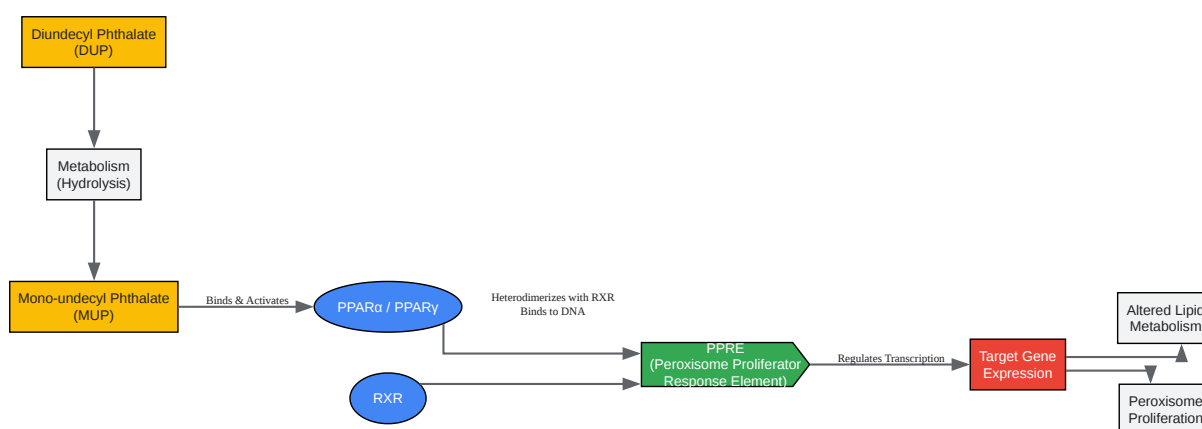
Biological Interactions and Signaling Pathways

High molecular weight phthalates, including DUP, are known to interact with biological systems, primarily as endocrine-disrupting chemicals. The main mechanisms of action involve the

activation of Peroxisome Proliferator-Activated Receptors (PPARs) and interference with steroidogenesis, particularly testosterone synthesis.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Phthalate monoesters, the primary metabolites of phthalates, are ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cell differentiation.^{[21][28][29][30]} Activation of PPAR α in the liver is associated with peroxisome proliferation and changes in lipid metabolism, while PPAR γ activation is linked to adipogenesis.^{[29][30]}



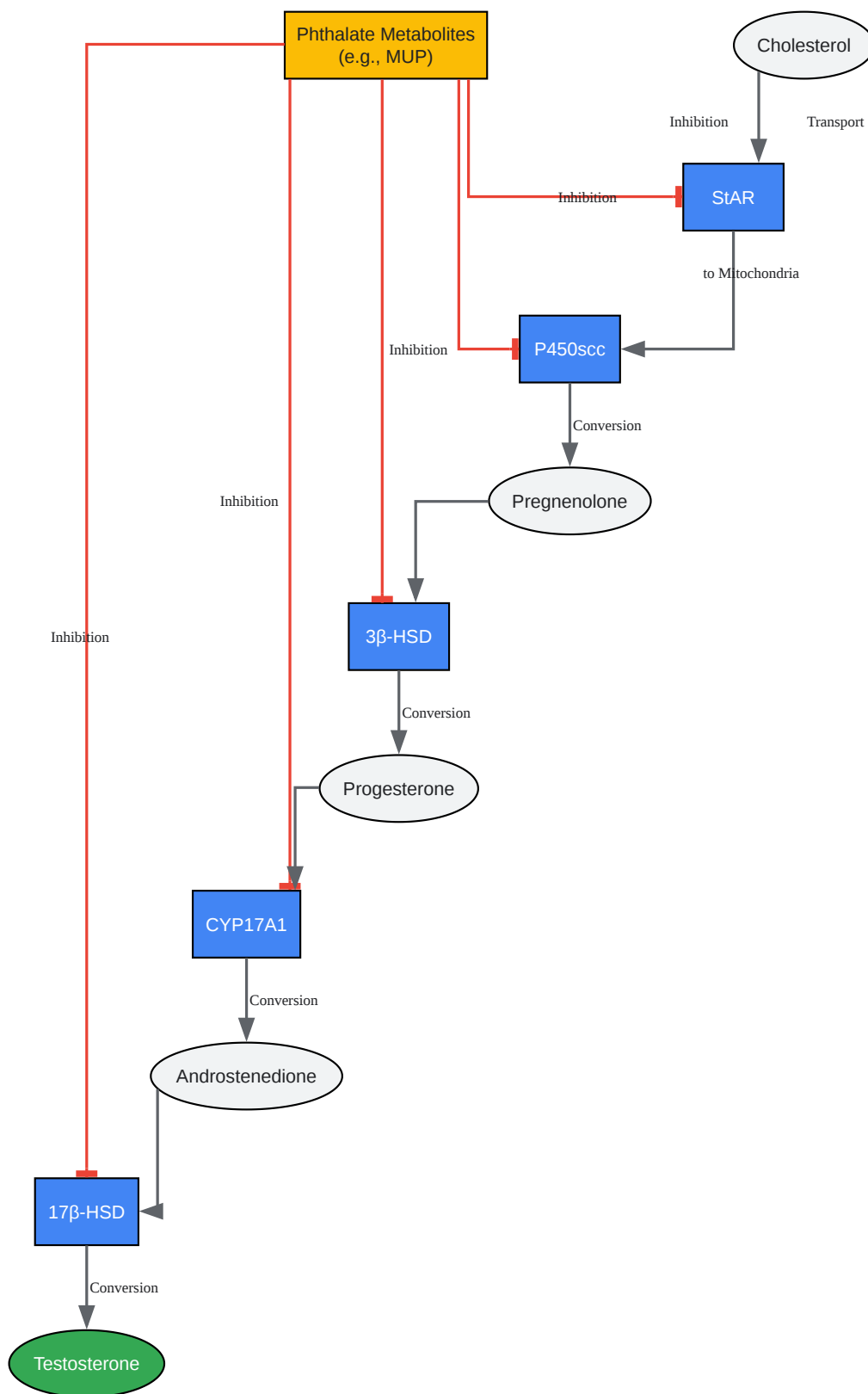
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DUP Metabolism and PPAR Activation Pathway

Interference with Testosterone Synthesis

Phthalates and their metabolites can disrupt the synthesis of testosterone in Leydig cells of the testes by downregulating the expression of key genes and proteins involved in the

steroidogenic pathway.[2][14][25][31] This can lead to reduced testosterone levels and potential adverse effects on male reproductive health.[2][14][31]



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Inhibition of Testosterone Synthesis by Phthalates

Conclusion

Diundecyl phthalate is a high molecular weight phthalate ester with a well-established role as a high-performance plasticizer in a variety of polymer applications. Its favorable physicochemical properties contribute to the durability and flexibility of the end products. From a toxicological perspective, DUP exhibits low acute toxicity. However, like other phthalates, its potential to act as an endocrine disruptor through the activation of PPARs and interference with steroid hormone synthesis warrants careful consideration and further research, particularly in the context of chronic and developmental exposures. This technical guide provides a foundational understanding of DUP for scientists and professionals engaged in materials science, toxicology, and drug development, highlighting the key data and biological pathways relevant to its use and safety assessment.

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